1-(4-Amino-1H-indazol-1-YL)ethanone is a chemical compound that belongs to the indazole family, characterized by the presence of an amino group and an ethanone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through several methods involving key precursors such as 4-amino-1H-indazole and acetylating agents. Its synthesis and applications have been explored in scientific literature, highlighting its relevance in drug development and organic synthesis.
1-(4-Amino-1H-indazol-1-YL)ethanone is classified as an indazole derivative, which is a bicyclic structure containing a fused benzene and pyrazole ring. It is recognized for its potential therapeutic properties, including anticancer and antimicrobial activities.
The synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone typically involves the following steps:
The synthesis can be optimized for large-scale production using techniques such as continuous flow reactors. This ensures consistent quality and yield, making it suitable for industrial applications .
The molecular structure of 1-(4-Amino-1H-indazol-1-YL)ethanone can be represented as follows:
The compound features:
1-(4-Amino-1H-indazol-1-YL)ethanone can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-Amino-1H-indazol-1-YL)ethanone primarily involves its interaction with specific biological targets. It has been shown to inhibit certain enzymes by binding to their active sites, which disrupts various biochemical pathways. This inhibition is crucial for its potential therapeutic effects, particularly in cancer treatment .
The compound exhibits the following physical properties:
Key chemical properties include:
Spectroscopic data confirm the structure:
1-(4-Amino-1H-indazol-1-YL)ethanone has several applications in scientific research:
Systematic Nomenclature and Molecular Identity1-(4-Amino-1H-indazol-1-yl)ethanone belongs to the N-acetylated aminoindazole class of heterocyclic compounds. Its IUPAC name explicitly defines the core indazole scaffold (a bicyclic structure fusing a benzene ring with a pyrazole ring) substituted at the N(1) position by an acetyl group (ethanone) and at the C(4) position by an amino group (–NH₂). Alternative chemical identifiers include:
Structural and Electronic FeaturesThe compound exhibits two critical structural motifs that govern its reactivity and biological interactions:
Table 1: Physicochemical Properties of 1-(4-Amino-1H-indazol-1-yl)ethanone and Analogues
Property | 1-(4-Amino-1H-indazol-1-yl)ethanone (Representative) | 1-(6-Amino-1H-indazol-1-yl)ethanone | 1-(5-Fluoro-1H-indazol-1-yl)ethanone |
---|---|---|---|
Molecular Formula | C₉H₉N₃O | C₉H₉N₃O | C₉H₇FN₂O |
Molecular Weight (g/mol) | 175.19 | 175.19 | 178.16 |
Boiling Point (°C) | ~394 (est.) | 394.7 | Not reported |
Density (g/cm³) | ~1.35 (est.) | 1.35 | Not reported |
LogP | 1.86 (calc.) | 1.86 | 2.01 (calc.) |
Data derived from PubChem and commercial chemical databases [1] [8] [10].
Synthetic AccessibilitySynthesis typically leverages palladium-catalyzed C–H amination or copper-mediated N–N bond formation, achieving moderate-to-high yields (e.g., 69–96% for analogous N-acetyl indazoles) [5] [7]. Key challenges include regioselective C(4) amination and avoiding over-acetylation.
Early Discoveries and Natural Product IsolationIndazole chemistry originated in 1883 with Emil Fischer’s synthesis of unsubstituted indazole via thermal decarboxylation of ortho-hydrazino cinnamic acid [6] [7]. Natural indazoles remained elusive until the late 20th century, when alkaloids were isolated from Nigella sativa:
Medicinal Chemistry MilestonesIndazole derivatives gained prominence through strategic functionalization:
Table 2: Historical Development of Key Indazole Derivatives
Era | Compound | Structural Innovation | Therapeutic Application | Significance |
---|---|---|---|---|
1960s | Benzydamine | 1-Benzyl-3-(dimethylamino)propoxy indazole | Anti-inflammatory agent | First indazole drug approved for clinical use [5] [9] |
1980s–1990s | Granisetron | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | 5-HT₃ antagonist (anti-emetic) | Validated indazoles in CNS targeting [9] |
2000s | Pazopanib | 5-{[4-((2,3-Dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl]amino}-2-methylbenzenesulfonamide | Tyrosine kinase inhibitor (anti-cancer) | Demonstrated C(4)-functionalization’s role in kinase inhibition [5] |
2010s–Present | ARRY-371797 (Phase III) | (2,4-Difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(isopropyl)indazole-6-carboxamide | LMNA-related dilated cardiomyopathy | Highlighted cardioprotective potential of aminoindazoles [3] |
Role of 1-(4-Amino-1H-indazol-1-yl)ethanoneThis scaffold emerged as a versatile intermediate due to:
Synthetic AdvancementsTransition from classical methods (e.g., Fischer cyclization) to contemporary strategies:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1